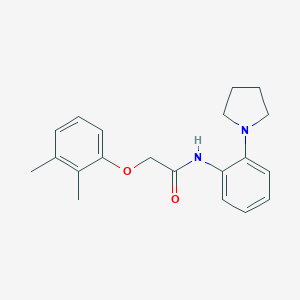![molecular formula C21H20N2O3 B243849 N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. ESI-09 was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been studied extensively for its ability to modulate various cellular pathways.
Mecanismo De Acción
ESI-09 works by binding to the extracellular domain of ENaC and blocking the channel from opening, thereby reducing sodium transport across the cell membrane. This leads to a decrease in salt and water reabsorption in the kidneys, which can help to lower blood pressure in hypertensive patients. ESI-09 also inhibits the activity of the Wnt signaling pathway by preventing the interaction between two key proteins, Frizzled and Disheveled.
Biochemical and Physiological Effects:
Studies have shown that ESI-09 can effectively lower blood pressure in animal models of hypertension, and can also improve lung function in models of cystic fibrosis and pulmonary edema. ESI-09 has also been found to have anti-tumor effects in certain cancer cell lines, suggesting that it may have potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ESI-09 is its high potency and specificity for ENaC and the Wnt signaling pathway. This makes it a valuable tool for studying the role of these proteins in various cellular processes and disease states. However, one limitation of ESI-09 is that it is relatively unstable and can degrade over time, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on ESI-09. One area of interest is the development of more stable analogs of ESI-09 that can be used in long-term experiments. Another potential direction is the investigation of ESI-09 as a therapy for other diseases that involve ENaC dysfunction, such as Liddle syndrome and pseudohypoaldosteronism. Additionally, further research is needed to fully understand the mechanisms of action of ESI-09 and its potential interactions with other cellular pathways.
Métodos De Síntesis
The synthesis of ESI-09 involves a multi-step process that starts with the condensation of 4-ethylbenzoic acid with 2-aminomethylphenol to form the intermediate 4-[(4-ethylbenzoyl)amino]-2-methylphenol. This intermediate is then reacted with furfurylamine in the presence of a dehydrating agent to yield the final product, ESI-09.
Aplicaciones Científicas De Investigación
ESI-09 has been shown to be a potent inhibitor of the epithelial sodium channel (ENaC), a protein that plays a critical role in regulating salt and water balance in the body. ENaC dysfunction has been linked to a number of diseases, including hypertension, cystic fibrosis, and pulmonary edema. ESI-09 has also been found to inhibit the activity of the Wnt signaling pathway, which is involved in a variety of cellular processes, including embryonic development, tissue regeneration, and cancer.
Propiedades
Fórmula molecular |
C21H20N2O3 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-[4-[(4-ethylbenzoyl)amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-3-15-6-8-16(9-7-15)20(24)22-17-10-11-18(14(2)13-17)23-21(25)19-5-4-12-26-19/h4-13H,3H2,1-2H3,(H,22,24)(H,23,25) |
Clave InChI |
MDHCOXYZUDBCBQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B243774.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243776.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243780.png)
![2,5-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243783.png)
![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243786.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide](/img/structure/B243788.png)
![2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B243790.png)
![N-{3-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243791.png)